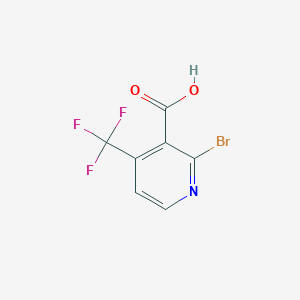

2-Bromo-4-(trifluoromethyl)nicotinic acid

説明

2-Bromo-4-(trifluoromethyl)nicotinic acid is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a nicotinic acid core

作用機序

Target of Action

It is known to be a useful synthetic intermediate . It can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase . It can also be used to synthesize pyrazole-based carboxanilides as inhibitors of the Ca2+ release-activated Ca2+ (CRAC) channel .

Mode of Action

Its derivatives have shown inhibitory effects on hcv ns5b polymerase and the crac channel . These inhibitory effects are likely due to the compound’s interaction with these targets, leading to changes in their function.

Biochemical Pathways

Its derivatives have shown to inhibit hcv ns5b polymerase and the crac channel , suggesting that it may affect the viral replication pathway of Hepatitis C Virus and the calcium signaling pathway.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.24, indicating its lipophilicity . These properties suggest that the compound may have good bioavailability.

Result of Action

Its derivatives have shown inhibitory effects on hcv ns5b polymerase and the crac channel , suggesting that it may lead to the inhibition of viral replication in Hepatitis C and modulation of calcium signaling.

Action Environment

It is known that the compound is soluble , suggesting that its action may be influenced by the solvent environment

生化学分析

Biochemical Properties

2-Bromo-4-(trifluoromethyl)nicotinic acid plays a role in biochemical reactions. It can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase . It can also be used to synthesize pyrazole-based benzamides as inhibitors of the Ca2+ release-activated Ca2+ (CRAC) channel .

Molecular Mechanism

The molecular mechanism of this compound involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethyl)nicotinic acid typically involves the regioselective bromination of 4-(trifluoromethyl)nicotinic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products .

化学反応の分析

Types of Reactions: 2-Bromo-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced forms of the nicotinic acid derivative.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, biaryl compounds, and other functionalized molecules depending on the specific reaction conditions and reagents used .

科学的研究の応用

2-Bromo-4-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of potential pharmaceuticals.

Medicine: Research into its derivatives has shown promise in the development of drugs targeting specific biological pathways.

類似化合物との比較

4-(Trifluoromethyl)nicotinic acid: Lacks the bromine atom, leading to different reactivity and applications.

2-Chloro-4-(trifluoromethyl)nicotinic acid: Similar structure but with a chlorine atom instead of bromine, affecting its chemical behavior.

2-Bromo-5-(trifluoromethyl)nicotinic acid: Positional isomer with the trifluoromethyl group at a different position, influencing its properties.

生物活性

2-Bromo-4-(trifluoromethyl)nicotinic acid (C7H3BrF3NO2) is a halogenated derivative of nicotinic acid that has garnered attention in pharmacological research due to its notable biological activity. This compound exhibits a variety of effects on biological systems, particularly in the context of drug development and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The structure of this compound includes a bromine atom and a trifluoromethyl group attached to the nicotinic acid backbone. Its molecular weight is approximately 270 g/mol, and it is characterized by its high electronegativity due to the presence of fluorine atoms, which can significantly influence its reactivity and biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrF3NO2 |

| Molecular Weight | 270 g/mol |

| CAS Number | 749875-15-8 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological properties, particularly as an antagonist in various biological pathways. Its activity has been studied in relation to metabolic disorders and neurodegenerative diseases.

- Antagonistic Activity : The compound has been shown to inhibit specific protein interactions that are critical in metabolic pathways. For instance, it can act on retinol-binding proteins, which are implicated in conditions like age-related macular degeneration (AMD) .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotection by modulating neurotransmitter systems, although further studies are required to elucidate these mechanisms fully .

Case Studies

Case Study 1: Retinol Binding Protein Antagonism

A study explored the effects of various nicotinic acid derivatives on retinol binding protein (RBP) levels in mouse models. The findings revealed that this compound significantly reduced plasma RBP levels, suggesting its potential as a therapeutic agent for conditions associated with elevated RBP levels, such as AMD and obesity-related disorders .

Case Study 2: Neuroprotective Potential

In a recent investigation focusing on neurodegenerative diseases, researchers assessed the impact of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with this compound led to reduced cell death and improved cell viability compared to untreated controls, highlighting its potential role as a neuroprotective agent .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and proteins involved in metabolic regulation and cellular signaling:

- Inhibition of Protein Interactions : The compound may inhibit protein methyltransferases and demethylases, affecting gene expression and cellular responses .

- Modulation of Lipid Metabolism : By influencing lipid-binding proteins, it may alter lipid metabolism pathways, which are crucial for maintaining metabolic homeostasis .

Table 2: Summary of Biological Activities

特性

IUPAC Name |

2-bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJZDOUVZPWBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650498 | |

| Record name | 2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749875-15-8 | |

| Record name | 2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。